molecular formula C11H9Cl2N3O2S B14628137 3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]- CAS No. 55841-97-9

3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]-

Katalognummer: B14628137
CAS-Nummer: 55841-97-9
Molekulargewicht: 318.2 g/mol
InChI-Schlüssel: BGBDMSKCLZFQDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]- is a chemical compound with the molecular formula C11H8Cl2N2O2S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring, a sulfonamide group, and a dichlorophenyl group, which contribute to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]- typically involves the reaction of 3,5-dichloroaniline with pyridine-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]- may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted pyridine compounds. These products have diverse applications in different scientific fields .

Wissenschaftliche Forschungsanwendungen

3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, thereby disrupting essential metabolic processes in microorganisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]- is unique due to the presence of two chlorine atoms on the phenyl ring. This structural feature enhances its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

55841-97-9

Molekularformel

C11H9Cl2N3O2S

Molekulargewicht

318.2 g/mol

IUPAC-Name

2-(3,5-dichloroanilino)pyridine-3-sulfonamide

InChI

InChI=1S/C11H9Cl2N3O2S/c12-7-4-8(13)6-9(5-7)16-11-10(19(14,17)18)2-1-3-15-11/h1-6H,(H,15,16)(H2,14,17,18)

InChI-Schlüssel

BGBDMSKCLZFQDK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.